Home > Products > Screening Compounds P11605 > 6-methoxy-1H-quinazolin-4-one
6-methoxy-1H-quinazolin-4-one -

6-methoxy-1H-quinazolin-4-one

Catalog Number: EVT-8044251
CAS Number:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

6-Methoxy-1H-quinazolin-4-one is classified as a quinazolinone, a subclass of quinazolines known for their diverse pharmacological properties. These compounds are often synthesized for their potential use in treating various diseases, including cancer and infectious diseases. The methoxy group at the 6-position enhances its pharmacological profile, contributing to its biological activities.

Synthesis Analysis

The synthesis of 6-methoxy-1H-quinazolin-4-one can be achieved through several methods, with the most common involving the condensation of anthranilic acid derivatives.

Synthetic Methods

  1. Condensation Reaction: A typical synthesis involves the reaction of 6-bromoanthranilic acid with methanol in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the methoxy-substituted quinazolinone.
    • Parameters:
      • Temperature: Typically around 70°C
      • Reaction Time: Approximately 2-4 hours
      • Yield: Generally high, around 70-90%.
  2. Alternative Routes: Other methods may include:
    • Acylation followed by cyclization: Starting from anthranilic acid, acylation with different acyl chlorides can yield various derivatives.
    • Use of catalysts: Transition metal catalysts can facilitate C–C coupling reactions to introduce substituents at specific positions on the quinazolinone ring.

Technical Details

The choice of reagents and conditions can significantly affect the yield and purity of the final product. For instance, using an excess of methanol can drive the reaction towards completion, while controlling the pH can help prevent side reactions.

Molecular Structure Analysis

The molecular structure of 6-methoxy-1H-quinazolin-4-one features a quinazolinone core with a methoxy group attached at the 6-position.

Structural Characteristics

  • Molecular Formula: C10H10N2OC_10H_10N_2O
  • Molecular Weight: Approximately 178.20 g/mol
  • Key Functional Groups:
    • Methoxy group (-OCH₃)
    • Carbonyl group (C=O) at position 4
    • Amine groups (N-H) contributing to its reactivity.

Data Analysis

Crystallographic studies (if available) would provide insights into bond lengths, angles, and molecular conformations that are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

6-Methoxy-1H-quinazolin-4-one participates in various chemical reactions that enhance its utility in synthetic organic chemistry.

Types of Reactions

  1. Oxidation: The compound can be oxidized to form more reactive quinazolinone derivatives.
  2. Reduction: Reduction reactions can yield dihydroquinazolinones, which may have different biological activities.
  3. Substitution Reactions: The methoxy group can undergo nucleophilic substitution, allowing for further functionalization.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly employed. Reaction conditions typically involve controlled temperatures and solvents that optimize yields while minimizing side products.

Mechanism of Action

The mechanism of action for 6-methoxy-1H-quinazolin-4-one involves its interaction with various biological targets:

Biological Interactions

  1. Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways relevant to cancer cell proliferation.
  2. Receptor Binding: It may bind to specific receptors or proteins that regulate cellular processes, leading to apoptosis in cancer cells.

Relevant Data

Studies indicate that this compound activates caspase enzymes, which are crucial for the programmed cell death pathway, thereby exhibiting potential anticancer properties.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 6-methoxy-1H-quinazolin-4-one is essential for its application in drug development.

Key Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Typically ranges from 150°C to 160°C.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical Techniques

Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds.

Applications

6-Methoxy-1H-quinazolin-4-one has diverse applications in medicinal chemistry:

Scientific Applications

  1. Anticancer Research: Its ability to induce apoptosis makes it a candidate for developing new anticancer therapies.
  2. Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against various pathogens.
  3. Drug Development: As a scaffold for synthesizing novel derivatives with enhanced biological activity.

Future Directions

Research continues into optimizing its pharmacological properties through structural modifications to improve efficacy and reduce toxicity.

Synthetic Methodologies and Optimization Strategies

Multi-Step Organic Synthesis Protocols for Core Scaffold Derivatization

The construction of the 6-methoxyquinazolin-4-one core relies heavily on multi-step organic synthesis, with anthranilic acid derivatives serving as primary precursors. In a representative five-step route (Scheme 1), tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate undergoes sequential modifications: Sonogashira coupling with terminal alkynes (Cu-free Pd/PtBu₃ system), alkyne reduction (Pd/C hydrogenation), Boc deprotection, purine installation via nucleophilic aromatic substitution (6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine), and ester hydrolysis followed by hydroxamic acid coupling [2]. This modular approach achieves >70% yield in each step but requires precise control of reaction parameters to prevent premature cyclization.

Table 1: Comparative Analysis of Multi-Step Synthetic Routes for 6-Methoxyquinazolin-4-one Derivatives

Starting MaterialKey TransformationTarget DerivativeYield (%)Limitations
Anthranilic acid esterAmidation → Cyclization3-Ethyl-6-nitroquinazolin-4-one85Nitro group reduction side products
AnthranilamideNiementowski reaction2-Aryl/alkyl-quinazolin-4(3H)-ones86–97Limited to unsubstituted C3 position
2-HalobenzamidesCu-catalyzed coupling with nitriles2,3-Disubstituted quinazolin-4(3H)-ones78–91Requires anhydrous conditions

Alternative routes exploit the Niementowski reaction, where 4-chloroanthranilic acid reacts with phenyl isothiocyanate to form quinazoline-2-thiol intermediates, followed by alkylation and oxidative cyclization [4]. This method enables C2-thioether functionalization – a critical pharmacophore anchor point. For C3 derivatization, 2-aminobenzoic acid condenses with urea functionalities under phosphoryl chloride catalysis, introducing diaryl urea moieties that enhance VEGFR-2 binding affinity (e.g., compound 5p, IC₅₀ = 0.117 µM against VEGFR-2) [4].

Microwave-Assisted and One-Pot Reaction Systems for Enhanced Efficiency

Microwave irradiation (MWI) significantly accelerates quinazolinone synthesis by exploiting dipolar polarization and thermal effects. Under solvent-free conditions, SbCl₃-catalyzed (1 mol%) condensation of 6-methoxyanthranilamide with aldehydes/ketones delivers 2-substituted-6-methoxyquinazolin-4-ones in 3–5 minutes at 200W – a 10-fold reduction versus thermal methods (Table 2) [8]. This technique achieves near-quantitative yields (94% for 2-phenyl-6-methoxyquinazolin-4-one) by enabling rapid energy transfer and suppressing side reactions like imine hydrolysis.

Table 2: Microwave vs. Thermal Synthesis of 6-Methoxyquinazolin-4-one Derivatives

Carbonyl SourceProductMW Time (min)MW Yield (%)Thermal Time (min)Thermal Yield (%)
Benzaldehyde2-Phenyl-6-methoxyquinazolin-4-one39418072
4-Fluorobenzaldehyde2-(4-Fluorophenyl)-6-methoxyquinazolin-4-one39824086
Acetone2,2-Dimethyl-6-methoxy-2,3-dihydroquinazolin-4(1H)-one39224085

One-pot systems further streamline production. A CuI/4-hydroxy-l-proline catalyzed tandem reaction couples N-substituted 2-bromo-5-methoxybenzamides with formamide at 80°C, directly yielding 3-substituted-6-methoxyquinazolin-4-ones without intermediate isolation [7]. This approach demonstrates excellent atom economy (E-factor <5) and compatibility with electron-donating groups at C6. For heteroannulated derivatives, 3-methylindoles react with primary amines under n-Bu₄NI/TBHP catalysis via ring-opening/recyclization, constructing pyrrolo[2,1-b]quinazolinone scaffolds in >85% yield within 2 hours [7].

Linker Design and Functional Group Introduction for Pharmacophore Hybridization

Strategic linker engineering transforms 6-methoxyquinazolin-4-one into dual-targeting hybrids. Three design paradigms dominate:

  • Hydroxamic Acid Linkers: Installation at C4 via ester hydrolysis and hydroxamic acid coupling creates Zn²⁺-binding motifs for HDAC inhibition. In PI3Kδ/HDAC6 inhibitors, a six-carbon alkyl linker (e.g., compound 48c) optimizes dual-enzyme engagement (IC₅₀ <10 nM against PI3Kγ/δ and HDAC6) while maintaining cellular permeability (log P = 3.2) [2]. Molecular dynamics confirm the linker allows simultaneous binding to PI3Kδ’s hinge region (Glu826, Val828) and HDAC6’s catalytic tunnel.
  • 1,2,3-Triazole-Glycoside Linkers: Click chemistry bridges C3-propargyl derivatives with azido-sugars (e.g., 2,3,4,6-tetra-O‐acetyl‐D-galactopyranosyl azide) using Cu(I) catalysis. N-Glycosidic β-linked triazoles (e.g., compound 13) enhance water solubility (cLogP decrease by 1.8 units) and demonstrate dual EGFR/VEGFR-2 inhibition (IC₅₀ = 0.31 ± 0.06 µM and 3.20 ± 0.15 µM, respectively). The triazole acts as a hydrogen-bond acceptor, while glycosyl hydroxyls form salt bridges with kinase Asp1046 [10].
  • Urea/Thioether Linkers: C2-thioethyl connectors tether diaryl ureas to engage VEGFR-2’s DFG motif. Compound 5p’s ethylthio linker positions the urea carbonyl for dual H-bonding with Glu885 and Asp1046, increasing residence time 5-fold versus non-linked analogs (Kd = 2.1 nM) [4].

Table 3: Pharmacophore Hybridization Strategies for 6-Methoxyquinazolin-4-one

Linker TypeAttachment PointTarget PharmacophoreBiological Activity (IC₅₀)Key Interactions
Hydroxamic acid (C6-alkyl)C4HDAC inhibitory domainHDAC6: <10 nMZn²⁺ coordination, His614 H-bond
1,2,3-Triazole-galactosideC3Sugar mimeticEGFR: 0.31 µMAsp831 salt bridge, Met769 hydrophobic
Ethylthio-diethyl ureaC2Diaryl ureaVEGFR-2: 0.117 µMH-bond with Glu885, Asp1046

Fragment-based hybridization also yields PARP1/BRD4 bifunctional inhibitors. Here, 6-methoxyquinazolin-4-one serves as the PARP1 anchor (mimicking nicotinamide), while a C3-piperazinyl linker connects to BRD4-binding benzodiazepines. ADTL-BPI1901 (compound 19d) exhibits synergistic cytotoxicity in BRCA1-deficient breast cancer (selectivity index = 8.3 vs. normal cells) by simultaneously disrupting homologous recombination and transcriptional elongation [9].

Properties

Product Name

6-methoxy-1H-quinazolin-4-one

IUPAC Name

6-methoxy-1H-quinazolin-4-one

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)

InChI Key

NOFVNLZQAOGUIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=NC2=O

Isomeric SMILES

COC1=CC2=C(C=C1)NC=NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.